ヨウ素酸水素カリウム

説明

Potassium hydrogen diiodate, also known as Potassium biiodate, is used in standardizing bases . It acts as an oxidizing agent and serves as an intermediate for the synthesis of potassium iodate . It is also used as an analysis reagent .

Synthesis Analysis

Potassium hydrogen diiodate is used in standardizing bases . It acts as an oxidizing agent and serves as an intermediate for the synthesis of potassium iodate . It is also used as an analysis reagent .Molecular Structure Analysis

The molecular weight of Potassium hydrogen diiodate is 389.91 g/mol . The chemical formula is KH(IO₃)₂ .Chemical Reactions Analysis

Potassium hydrogen diiodate is used in standardizing bases . It acts as an oxidizing agent and serves as an intermediate for the synthesis of potassium iodate . It is also used as an analysis reagent .Physical And Chemical Properties Analysis

Potassium hydrogen diiodate has a molar mass of 389.91 g/mol . It has a pH value of 1 - 2 (50 g/l, H₂O, 20 °C) and a bulk density of 1750 kg/m3 . It is soluble in water with a solubility of 13 g/l .科学的研究の応用

無機試薬

ヨウ素酸水素カリウムは、古典的な無機分析における試薬として使用されます . それは、他の物質を特定、検出、または定量化するのに役立つ、さまざまな化学反応で使用される塩の一種です。

酸化剤

ヨウ素酸水素カリウムは、その酸化特性により酸化剤として使用できます . つまり、それは化学反応で他の物質から電子を受け入れることができ、さまざまな科学的および産業的プロセスで役立ちます。

腐食研究

ヨウ素酸水素カリウムは、金属に対して腐食性がある可能性があります . この特性は、特に特定の金属が腐食性物質とどのように反応するかを理解する上で、腐食に関連する研究で役立つ可能性があります。

抗菌活性

ヨウ素酸水素カリウムは、抗菌活性のあるシステムで使用できる可能性があることを示唆する証拠がいくつかあります . たとえば、反応性リポソームにグルコースオキシダーゼ-ペルオキシダーゼ系とともに封入して、抗菌効果を生み出すことができます。

ナノテクノロジー

ヨウ素酸水素カリウムは、ナノテクノロジーでも用途がある可能性があります . その高純度、サブミクロン、およびナノパウダー形態は、ナノスケールデバイスまたは材料の製造に使用できます。

作用機序

Target of Action

Potassium hydrogen diiodate (KH(IO3)2) is a chemical compound with a molecular weight of 389.91 The primary targets of this compound are not well-documented in the literature

Mode of Action

It’s important to note that the compound is an oxidizer , which suggests it may interact with other substances by accepting electrons and causing oxidation reactions.

Pharmacokinetics

Its solubility is reported to be 13 g/L , which could influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of potassium hydrogen diiodate. For instance, its corrosive properties may be enhanced in certain conditions . .

Safety and Hazards

Potassium hydrogen diiodate may intensify fire as it is an oxidizer . It may be corrosive to metals and can cause severe skin burns and eye damage . It is recommended to keep it away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should be stored away from clothing and other combustible materials . Direct contact or inhalation of its dust, fume, gas, mist, vapors, or spray should be avoided . After handling, skin should be washed thoroughly . Protective gloves, clothing, eye protection, and face protection should be worn while handling it .

特性

IUPAC Name |

potassium;iodic acid;iodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HIO3.K/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAYDTMSDROWHW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

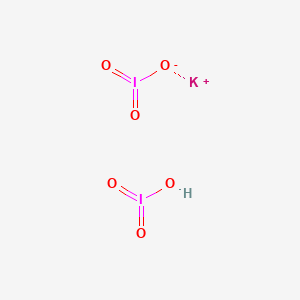

OI(=O)=O.[O-]I(=O)=O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HI2KO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7782-68-5 (Parent) | |

| Record name | Iodic acid (HIO3), potassium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1065477 | |

| Record name | Potassium hydrogen diiodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Potassium hydrogen diiodate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16822 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

13455-24-8 | |

| Record name | Iodic acid (HIO3), potassium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodic acid (HIO3), potassium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium hydrogen diiodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydrogen diiodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)-](/img/structure/B81615.png)

![Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-](/img/structure/B81627.png)

![6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B81628.png)